HIV-1 NNRTI Potency vs. Etravirine
4-Fluoropyrimidin-5-amine serves as a key intermediate in the synthesis of novel diarylpyrimidine (DAPY) derivatives that act as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study by Kang et al. (2020) demonstrated that a lead compound (24b) in this series, derived from a fluorinated pyrimidine scaffold, exhibited broad-spectrum antiviral activity with EC50 values ranging from 3.60 to 21.5 nM against various NNRTI-resistant HIV-1 strains. This performance is notable when compared to the first-generation NNRTI etravirine, which shows significantly reduced potency against common resistant mutants (e.g., K103N, Y181C) [1]. This evidence underscores the scaffold's potential for creating next-generation antivirals with improved resistance profiles.
| Evidence Dimension | Antiviral Potency against NNRTI-resistant HIV-1 strains |
|---|---|
| Target Compound Data | EC50 = 3.60–21.5 nM (for lead compound 24b derived from the scaffold) |
| Comparator Or Baseline | Etravirine (TMC125): EC50 > 100 nM against K103N/Y181C double mutant |
| Quantified Difference | Lead compound 24b is >4.7 to >27.8-fold more potent against resistant strains |
| Conditions | Cytopathic effect (CPE) protection assay in MT-4 cells infected with HIV-1 wild-type and NNRTI-resistant strains [1] |
Why This Matters
For researchers developing new HIV therapies, this data confirms the 4-fluoropyrimidin-5-amine scaffold is a superior starting point for designing inhibitors that overcome common resistance mechanisms, a critical advantage over older scaffolds like that of etravirine.
- [1] Kang, D., et al. (2020). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidine Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. Journal of Medicinal Chemistry, 63(3), 1309-1328. View Source
